4-Chloro-3-nitrophenol

説明

特性

IUPAC Name |

4-chloro-3-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClNO3/c7-5-2-1-4(9)3-6(5)8(10)11/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUIKCULGDIZNDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90209863 | |

| Record name | Phenol, 4-chloro-3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90209863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

610-78-6 | |

| Record name | 4-Chloro-3-nitrophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=610-78-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 4-chloro-3-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000610786 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 610-78-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211001 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 4-chloro-3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90209863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

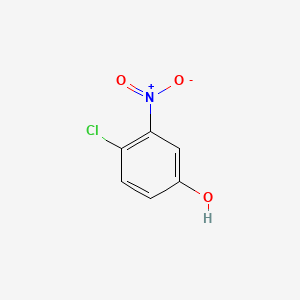

4-Chloro-3-nitrophenol IUPAC name and structure

An In-depth Technical Guide to 4-Chloro-3-nitrophenol

This guide provides a comprehensive overview of 4-Chloro-3-nitrophenol, a significant chemical compound utilized in various industrial syntheses. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical identity, properties, synthesis, and biological interactions.

Chemical Identity and Structure

4-Chloro-3-nitrophenol is a chloronitrophenol compound.[1][2] Its formal IUPAC name is 4-chloro-3-nitrophenol .[3][4] The chemical structure consists of a phenol (B47542) ring substituted with a chlorine atom at position 4 and a nitro group at position 3 relative to the hydroxyl group.

The molecular formula for this compound is C₆H₄ClNO₃.[3][5][6] It is also known by other names such as 3-nitro-4-chlorophenol and 2-chloro-5-hydroxynitrobenzene.[3] The Chemical Abstracts Service (CAS) registry number for 4-Chloro-3-nitrophenol is 610-78-6.[3][4][5][7]

Below is a diagram representing the logical relationship of the substituents on the phenol ring.

Caption: Substituent positions on the 4-Chloro-3-nitrophenol molecule.

Physicochemical Properties

A summary of the key physical and chemical properties of 4-Chloro-3-nitrophenol is presented in the table below. This data is essential for handling, storage, and application of the compound in a laboratory or industrial setting.

| Property | Value |

| Molecular Weight | 173.55 g/mol [3][5] |

| Appearance | Solid[7] |

| Melting Point | 125-128 °C[1][5] |

| Boiling Point | 308.8 ± 27.0 °C at 760 mmHg[5] |

| Density | 1.6 ± 0.1 g/cm³[5] |

| Flash Point | 140.5 ± 23.7 °C[5] |

| LogP (Octanol/Water Partition Coefficient) | 2.66[5] |

| Vapor Pressure | 0.0 ± 0.7 mmHg at 25°C[5] |

Experimental Protocols

Synthesis of 4-Chloro-3-nitrophenol

A documented method for the synthesis of 4-Chloro-3-nitrophenol involves the demethylation of 4-chloro-3-nitroanisole.[8]

Materials:

-

4-chloro-3-nitroanisole (20 g)

-

Acetic acid (67 ml)

-

47% (w/w) Hydrobromic acid (83 ml)

-

Acetic anhydride (B1165640) (50 ml)

-

Ethyl acetate (B1210297)

-

Saturated aqueous sodium hydrogencarbonate solution

-

Water

-

Saturated aqueous sodium chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

A mixture of 20 g of 4-chloro-3-nitroanisole, 67 ml of acetic acid, and 83 ml of 47% (w/w) hydrobromic acid is prepared.[8]

-

50 ml of acetic anhydride is added to the mixture.[8]

-

The mixture is refluxed for 8.5 hours.[8]

-

After the reaction is complete, the solvent is removed by distillation under reduced pressure.[8]

-

The residue is mixed with 300 ml of ethyl acetate and 500 ml of water.[8]

-

The organic layer is separated and washed sequentially with a saturated aqueous sodium hydrogencarbonate solution, water, and a saturated aqueous sodium chloride solution.[8]

-

The washed organic layer is dried with anhydrous magnesium sulfate.[8]

-

The solvent is removed by distillation under reduced pressure.[8]

-

The resulting crystal is recrystallized from toluene to yield 15.5 g (83.6%) of 4-chloro-3-nitrophenol.[8] The melting point of the purified product is 123.5-125.5 °C.[8]

The following diagram illustrates the workflow for the synthesis of 4-Chloro-3-nitrophenol.

Caption: Workflow for the synthesis of 4-Chloro-3-nitrophenol.

Biological Degradation

4-Chloro-3-nitrophenol is a compound of environmental interest due to its presence in industrial wastewater.[5] Research has shown that certain microorganisms can degrade this compound. Specifically, the bacterium Pseudomonas sp. JHN has been isolated and shown to be capable of mineralizing 4-chloro-3-nitrophenol.[5] This bacterium can utilize 4-chloro-3-nitrophenol as a sole source of carbon and energy.[1][2] The degradation pathway involves a novel intermediate, 4-chlororesorcinol.[5]

The degradation pathway initiated by Pseudomonas sp. JHN is depicted below.

Caption: Degradation pathway of 4-Chloro-3-nitrophenol by Pseudomonas sp. JHN.

Applications and Safety

4-Chloro-3-nitrophenol serves as an important building block in the synthesis of various commercial products, including dyes, pharmaceuticals, explosives, and pesticides.[1][2]

From a safety perspective, 4-Chloro-3-nitrophenol is classified as harmful if swallowed, harmful in contact with skin, and causes skin and serious eye irritation.[3] Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a chemical fume hood.[9]

References

- 1. 4-Chloro-3-nitrophenol | 610-78-6 [chemicalbook.com]

- 2. 4-Chloro-3-nitrophenol 98 610-78-6 [sigmaaldrich.com]

- 3. 4-Chloro-3-nitrophenol | C6H4ClNO3 | CID 69127 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Chloro-3-nitrophenol, 99% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 5. 4-Chloro-3-nitrophenol | CAS#:610-78-6 | Chemsrc [chemsrc.com]

- 6. scbt.com [scbt.com]

- 7. Phenol, 4-chloro-3-nitro- | CymitQuimica [cymitquimica.com]

- 8. prepchem.com [prepchem.com]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to 4-Chloro-3-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Chloro-3-nitrophenol, including its chemical identity, synthesis, and significant biochemical interactions. The information is tailored for professionals in research and drug development, with a focus on detailed experimental protocols and data presentation.

Chemical Identification and Properties

4-Chloro-3-nitrophenol is a substituted aromatic compound with the chemical formula C₆H₄ClNO₃. It is recognized by the Chemical Abstracts Service (CAS) with the number 610-78-6 .[1][2]

Table 1: Chemical Identifiers and Synonyms

| Identifier Type | Value |

| CAS Number | 610-78-6[1][2] |

| Molecular Formula | C₆H₄ClNO₃[1] |

| Molecular Weight | 173.55 g/mol [2] |

| IUPAC Name | 4-Chloro-3-nitrophenol[3][4] |

| Synonyms | Phenol, 4-chloro-3-nitro-[4] |

| 2-Chloro-5-hydroxynitrobenzene | |

| 3-Nitro-4-chlorophenol | |

| p-Chloro-m-nitrophenol |

Table 2: Physical and Chemical Properties

| Property | Value |

| Melting Point | 124.5-130.5 °C[3] |

| Appearance | Yellow to brown crystals or powder[3] |

| Solubility | Soluble in hot water and alcohols. |

Synthesis Protocol

A common method for the synthesis of 4-Chloro-3-nitrophenol involves the demethylation of 4-chloro-3-nitroanisole. The following protocol is adapted from established chemical synthesis literature.[5]

Experimental Protocol: Synthesis of 4-Chloro-3-nitrophenol [5]

-

Reaction Setup: In a round-bottom flask, combine 20 g of 4-chloro-3-nitroanisole, 67 ml of acetic acid, and 83 ml of 47% (w/w) hydrobromic acid.

-

Addition of Reagent: Carefully add 50 ml of acetic anhydride (B1165640) to the mixture.

-

Reflux: Heat the mixture to reflux and maintain for 8.5 hours.

-

Solvent Removal: After the reaction is complete, remove the solvent by distillation under reduced pressure.

-

Extraction: To the residue, add 300 ml of ethyl acetate (B1210297) and 500 ml of water. Separate the organic layer.

-

Washing: Wash the organic layer sequentially with a saturated aqueous sodium bicarbonate solution, water, and a saturated aqueous sodium chloride solution.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate (B86663).

-

Purification: Remove the solvent by distillation under reduced pressure. Recrystallize the resulting solid from toluene.

-

Final Product: This process yields 4-chloro-3-nitrophenol as a crystalline solid.

Caption: Synthesis workflow for 4-Chloro-3-nitrophenol.

Biodegradation by Pseudomonas sp. JHN

A significant area of research for 4-Chloro-3-nitrophenol is its biodegradation by soil bacteria. The bacterium Pseudomonas sp. JHN has been shown to utilize this compound as a sole source of carbon and energy.[6] This process involves an initial monooxygenase-catalyzed step.

Biodegradation Pathway

The degradation is initiated by a 4-chloro-3-nitrophenol monooxygenase, which converts the parent compound into 4-chlororesorcinol (B43231) with the release of a nitrite (B80452) ion.[6] 4-chlororesorcinol is the major metabolite in this pathway.[6]

Caption: Biodegradation of 4-Chloro-3-nitrophenol by Pseudomonas sp. JHN.

Experimental Protocol: Biodegradation Assay

The following protocol outlines the general steps for assessing the biodegradation of 4-Chloro-3-nitrophenol by Pseudomonas sp. JHN.

-

Culture Preparation:

-

Prepare a minimal salt medium.

-

Inoculate with Pseudomonas sp. JHN.

-

Use 4-Chloro-3-nitrophenol as the sole carbon source to induce the degradative enzymes.

-

Incubate the culture under appropriate conditions of temperature and agitation.

-

-

Biodegradation Monitoring:

-

At regular time intervals, withdraw aliquots of the culture.

-

Separate the bacterial cells from the supernatant by centrifugation.

-

Analyze the supernatant for the disappearance of 4-Chloro-3-nitrophenol and the appearance of metabolites.

-

-

Metabolite Identification (GC-MS Analysis):

-

Sample Preparation: Acidify the supernatant and extract with a suitable organic solvent (e.g., ethyl acetate). Dry the organic extract over anhydrous sodium sulfate and concentrate it.

-

GC-MS Conditions:

-

Column: Use a non-polar or semi-polar capillary column suitable for separating phenolic compounds.

-

Carrier Gas: Helium at a constant flow rate.

-

Temperature Program: An initial oven temperature held for a few minutes, followed by a ramp to a final temperature to ensure separation of all components.

-

Mass Spectrometer: Operate in electron impact (EI) mode. Scan a mass range appropriate for the expected parent compound and metabolites (e.g., 50-300 amu).

-

-

Data Analysis: Identify 4-chlororesorcinol by comparing its mass spectrum and retention time to that of an authentic standard.

-

Toxicological Profile

The toxicological data for 4-Chloro-3-nitrophenol is primarily based on standardized hazard classifications. Information on its specific interactions with cellular signaling pathways relevant to drug development is limited. However, studies on structurally similar compounds, such as 4-nitrophenol (B140041), can provide insights into potential mechanisms of toxicity.

Table 3: GHS Hazard Classifications for 4-Chloro-3-nitrophenol

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | Harmful if swallowed.[7] |

| Acute Toxicity, Dermal | 4 | Harmful in contact with skin.[7] |

| Skin Corrosion/Irritation | 2 | Causes skin irritation.[7] |

| Serious Eye Damage/Eye Irritation | 2 | Causes serious eye irritation.[7] |

Toxicogenomic studies on 4-nitrophenol in yeast have shown that it can cause damage to cell membranes, leading to hypo-osmotic stress and reduced respiration.[8] It has also been implicated in causing iron deficiency within the cells.[8] These findings suggest that 4-Chloro-3-nitrophenol might exert its toxicity through similar mechanisms, including membrane disruption and induction of oxidative stress.

Caption: Potential toxicological pathway based on 4-nitrophenol studies.

Conclusion

This technical guide provides essential information on 4-Chloro-3-nitrophenol for researchers and professionals in drug development. The detailed protocols for its synthesis and biodegradation analysis, along with a summary of its known properties and potential toxicological mechanisms, serve as a valuable resource for further investigation and application of this compound. The biodegradation pathway, in particular, highlights a key area of scientific interest with environmental and biotechnological implications. Further research is warranted to elucidate its specific interactions with mammalian cellular pathways to better understand its potential as a pharmacological agent or a toxicological concern.

References

- 1. scbt.com [scbt.com]

- 2. 4-Chloro-3-nitrophenol 98 610-78-6 [sigmaaldrich.com]

- 3. 4-Chloro-3-nitrophenol, 99% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. 4-Chloro-3-nitrophenol [webbook.nist.gov]

- 5. prepchem.com [prepchem.com]

- 6. researchgate.net [researchgate.net]

- 7. 4-Chloro-3-nitrophenol | C6H4ClNO3 | CID 69127 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Newcastle University eTheses: Toxicogenomics : a transcriptomics approach to assess the toxicity of 4-nitrophenol to sachharomyces cerevisiae [theses.ncl.ac.uk]

4-Chloro-3-nitrophenol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-Chloro-3-nitrophenol, a key chemical intermediate. It covers its fundamental chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and its role as a versatile building block in various industries. This document also explores the microbial degradation pathway of this compound, offering insights into its environmental fate.

Core Chemical and Physical Properties

4-Chloro-3-nitrophenol is a solid crystalline compound, appearing as yellow to brown crystals or powder. Its chemical structure consists of a phenol (B47542) ring substituted with a chlorine atom at the fourth position and a nitro group at the third position.

| Property | Value |

| Molecular Formula | C₆H₄ClNO₃[1] |

| Molecular Weight | 173.55 g/mol [1] |

| CAS Number | 610-78-6 |

| Appearance | Yellow to brown crystals or crystalline powder[2] |

| Melting Point | 125-128 °C |

| Linear Formula | ClC₆H₃(NO₂)OH |

Synthesis and Purification

A common laboratory-scale synthesis of 4-Chloro-3-nitrophenol involves the demethylation of 4-chloro-3-nitroanisole. The subsequent purification is crucial to obtain a high-purity product suitable for further applications.

Experimental Protocol: Synthesis from 4-chloro-3-nitroanisole[5]

-

Reaction Setup: In a suitable reaction vessel, combine 20 g of 4-chloro-3-nitroanisole, 67 ml of acetic acid, and 83 ml of 47% (w/w) hydrobromic acid.

-

Addition of Acetic Anhydride: To the mixture, add 50 ml of acetic anhydride.

-

Reflux: Heat the reaction mixture to reflux and maintain for 8.5 hours.

-

Solvent Removal: After the reaction is complete, remove the solvent by distillation under reduced pressure.

-

Work-up:

-

To the residue, add 300 ml of ethyl acetate (B1210297) and 500 ml of water.

-

Separate the organic layer.

-

Wash the organic layer sequentially with a saturated aqueous sodium bicarbonate solution, water, and a saturated aqueous sodium chloride solution.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Remove the solvent by distillation under reduced pressure.

-

Recrystallize the resulting solid from toluene (B28343) to yield purified 4-chloro-3-nitrophenol.

-

A diagrammatic representation of this workflow is provided below.

Analytical Characterization

The identity and purity of 4-Chloro-3-nitrophenol are typically confirmed using a variety of analytical techniques. These methods provide information about the compound's structure, functional groups, and the presence of any impurities.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is used to separate the compound from any volatile impurities and to confirm its molecular weight.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, which is crucial for structural elucidation.[3]

-

Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques are used to identify the functional groups present in the molecule, such as the hydroxyl (-OH), nitro (-NO₂), and carbon-chlorine (C-Cl) bonds.[3]

Applications

4-Chloro-3-nitrophenol serves as an important intermediate in the chemical industry. Its reactivity makes it a valuable precursor for the synthesis of a range of more complex molecules.[4][5]

-

Dyes: It is used as a building block in the manufacturing of various dyes.

-

Pharmaceuticals: The compound is a precursor in the synthesis of certain active pharmaceutical ingredients.

-

Pesticides: It is utilized in the production of some agrochemicals.

-

Explosives: It can also be a precursor in the synthesis of certain explosive materials.

Biological Degradation Pathway

The environmental fate of 4-Chloro-3-nitrophenol is of significant interest. Research has shown that certain microorganisms can degrade this compound. A notable example is the bacterium Pseudomonas sp. JHN, which can utilize 4-Chloro-3-nitrophenol as its sole source of carbon and energy.[6][7] The degradation proceeds through a key intermediate, 4-chlororesorcinol (B43231).[6][7]

The initial step in this pathway is catalyzed by a monooxygenase enzyme, which converts 4-Chloro-3-nitrophenol to 4-chlororesorcinol with the release of a nitrite (B80452) ion.[6] This is followed by further degradation of the aromatic ring.

References

- 1. scbt.com [scbt.com]

- 2. 4-Chloro-3-nitrophenol, 99% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 3. 4-Chloro-3-nitrophenol | C6H4ClNO3 | CID 69127 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Chloro-3-nitrophenol | 610-78-6 [chemicalbook.com]

- 5. 4-クロロ-3-ニトロフェノール 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. Degradation of 4-chloro-3-nitrophenol via a novel intermediate, 4-chlororesorcinol by Pseudomonas sp. JHN - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

chemical and physical properties of 4-Chloro-3-nitrophenol

An In-depth Technical Guide to 4-Chloro-3-nitrophenol: Chemical and Physical Properties for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the (CAS No: 610-78-6), a compound of interest for researchers, scientists, and professionals in drug development. This document summarizes its core characteristics, provides detailed experimental protocols for its synthesis and analysis, and presents available data in a structured format. While information on its direct biological activity and effects on specific signaling pathways in human cells is limited in publicly available literature, this guide serves as a foundational resource for its handling, characterization, and potential future investigations.

Chemical and Physical Properties

4-Chloro-3-nitrophenol is a halogenated aromatic nitro compound. Its chemical structure and core properties are summarized below.

| Property | Value |

| CAS Number | 610-78-6[1] |

| Molecular Formula | C₆H₄ClNO₃[1][2] |

| Molecular Weight | 173.55 g/mol [2] |

| Appearance | Dark brown or yellow to brown crystalline powder or solid[1] |

| Melting Point | 125 - 128 °C[1] |

| Boiling Point | 308.8 ± 27.0 °C (Predicted)[1] |

| Solubility | Sparingly soluble in water; soluble in organic solvents.[3] |

| logP (Octanol-Water) | 1.9 (Predicted)[2] |

| pKa | 7.70 ± 0.10 (Predicted) |

Synthesis of 4-Chloro-3-nitrophenol

A detailed experimental protocol for the synthesis of 4-Chloro-3-nitrophenol from 4-chloro-3-nitroanisole (B78255) has been reported.[4]

Experimental Protocol: Synthesis from 4-chloro-3-nitroanisole[5]

-

Materials:

-

4-chloro-3-nitroanisole (20 g)

-

Acetic acid (67 ml)

-

47% (w/w) Hydrobromic acid (83 ml)

-

Acetic anhydride (B1165640) (50 ml)

-

Ethyl acetate (B1210297)

-

Water

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

Combine 20 g of 4-chloro-3-nitroanisole, 67 ml of acetic acid, and 83 ml of 47% (w/w) hydrobromic acid in a suitable reaction vessel.

-

Add 50 ml of acetic anhydride to the mixture.

-

Reflux the mixture for 8.5 hours.

-

After the reaction is complete, remove the solvent by distillation under reduced pressure.

-

To the residue, add 300 ml of ethyl acetate and 500 ml of water and mix thoroughly.

-

Separate the organic layer and wash it sequentially with a saturated aqueous sodium bicarbonate solution, water, and a saturated aqueous sodium chloride solution.

-

Dry the organic layer with anhydrous magnesium sulfate.

-

Remove the solvent by distillation under reduced pressure.

-

Recrystallize the resulting crystal from toluene to obtain 4-chloro-3-nitrophenol.

-

-

Yield: 15.5 g (83.6%)[4]

-

Melting Point of Product: 123.5 - 125.5 °C[4]

Spectral and Chromatographic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of 4-Chloro-3-nitrophenol is expected to show distinct signals for the aromatic protons. The chemical shifts will be influenced by the electron-withdrawing effects of the chloro and nitro groups and the electron-donating effect of the hydroxyl group.

-

¹³C NMR: The carbon NMR spectrum will display signals for the six aromatic carbons. The carbon atoms attached to the substituents (chloro, nitro, and hydroxyl groups) will show characteristic chemical shifts.

-

General Experimental Protocol for NMR Spectroscopy:

-

Dissolve a small amount of the purified 4-Chloro-3-nitrophenol in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer the solution to an NMR tube.

-

Acquire the ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 400 MHz).

-

Process the data, including Fourier transformation, phase correction, and baseline correction.

-

Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

-

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of 4-Chloro-3-nitrophenol will exhibit characteristic absorption bands for its functional groups.

-

Expected Peaks:

-

A broad O-H stretching band for the phenolic hydroxyl group.

-

Aromatic C-H stretching bands.

-

Asymmetric and symmetric N-O stretching bands for the nitro group.

-

Aromatic C=C stretching bands.

-

A C-Cl stretching band.

-

-

General Experimental Protocol for FTIR Spectroscopy:

-

Prepare the sample, for example, as a KBr pellet or by depositing a thin film on a salt plate.

-

Record the FTIR spectrum using a standard FTIR spectrometer.

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be used to determine the purity of 4-Chloro-3-nitrophenol and to confirm its molecular weight.

-

General Experimental Protocol for GC-MS:

-

Dissolve a small amount of the sample in a volatile organic solvent.

-

Inject the solution into a GC-MS system equipped with a suitable capillary column.

-

Develop a temperature program for the GC oven to achieve good separation.

-

The mass spectrometer will fragment the molecule, and the resulting mass spectrum will show a molecular ion peak corresponding to the molecular weight of 4-Chloro-3-nitrophenol (m/z = 173.55) and characteristic fragment ions.

-

Biological Activity and Signaling Pathways

Currently, there is a notable lack of publicly available data on the specific biological activities of 4-Chloro-3-nitrophenol in the context of drug development and its effects on human cellular signaling pathways. The existing literature primarily focuses on its role as a precursor in chemical syntheses and its environmental degradation by microorganisms.

Some studies have investigated the biodegradation of chloronitrophenols by bacteria, identifying metabolic pathways in these organisms. For instance, some bacteria can degrade related compounds through pathways involving monooxygenases. However, these microbial degradation pathways are not directly translatable to metabolic or signaling pathways in mammalian cells.

Given the presence of the nitro and chloro functional groups, it is plausible that 4-Chloro-3-nitrophenol could exhibit some level of cytotoxicity. However, without specific experimental data from studies on human cell lines, any discussion of its potential effects on signaling pathways such as NF-κB or MAPK, or its ability to induce apoptosis, would be purely speculative.

Researchers and drug development professionals are encouraged to perform initial in vitro screening assays, such as cytotoxicity assays on various cancer and non-cancer cell lines, to begin to elucidate the biological activity profile of this compound.

Conclusion

4-Chloro-3-nitrophenol is a readily synthesizable compound with well-defined chemical and physical properties. This guide provides the foundational information necessary for its synthesis and characterization. However, a significant knowledge gap exists regarding its biological effects on human cells and its potential as a modulator of signaling pathways. Further research is warranted to explore the bioactivity of this compound to determine its potential for applications in drug discovery and development.

References

Technical Guide: Physicochemical Properties of 4-Chloro-3-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the melting and boiling points of 4-Chloro-3-nitrophenol, including detailed experimental protocols for their determination and a relevant biological transformation pathway.

Core Physicochemical Data

The melting and boiling points of 4-Chloro-3-nitrophenol are critical parameters for its handling, purification, and application in research and development. The experimentally determined and predicted values are summarized below.

| Property | Value | Notes |

| Melting Point | 125-128 °C | From literature[1][2][3] |

| 124.5-130.5 °C | ||

| Boiling Point | ~308.8 °C | Predicted value[1] |

| 291 °C | Decomposes (from literature) |

Experimental Protocols

The following sections describe standardized methods for the determination of the melting and boiling points of organic compounds like 4-Chloro-3-nitrophenol.

Melting Point Determination

The melting point of a solid organic compound is the temperature at which it transitions from a solid to a liquid state. It is a key indicator of purity, with pure crystalline compounds typically exhibiting a sharp melting range of 0.5-1.0°C. Impurities tend to lower and broaden the melting range.

Method: Capillary Tube Method (using a Mel-Temp apparatus or Thiele tube)

-

Sample Preparation: A small amount of dry, finely powdered 4-Chloro-3-nitrophenol is packed into a thin-walled capillary tube, sealed at one end, to a height of 1-2 mm.

-

Apparatus Setup:

-

Mel-Temp Apparatus: The capillary tube is placed in the heating block of the apparatus, adjacent to a thermometer.

-

Thiele Tube: The capillary tube is attached to a thermometer using a rubber band or thread, ensuring the sample is level with the thermometer bulb. The assembly is then immersed in a high-boiling point liquid (e.g., mineral oil or silicone oil) within the Thiele tube.

-

-

Heating: The apparatus is heated gently. The heating rate should be slow, approximately 1-2°C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2) are recorded. The melting range is reported as T1-T2.

-

Verification: For accuracy, the determination should be repeated at least once with a fresh sample to ensure consistent results.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Method: Micro Boiling Point (Thiele Tube Method)

This method is suitable for small quantities of liquid.

-

Sample Preparation: A few milliliters of the substance are placed in a small test tube (fusion tube). A capillary tube, sealed at one end, is inverted and placed inside the test tube with the open end submerged in the liquid.

-

Apparatus Setup: The test tube assembly is attached to a thermometer and placed in a Thiele tube containing a heating oil.

-

Heating: The Thiele tube is gently heated. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

-

Observation: Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube. At this point, heating is stopped.

-

Measurement: The liquid will begin to cool. The temperature at which the stream of bubbles ceases and the liquid is drawn back into the capillary tube is recorded as the boiling point. This is the point where the external pressure equals the vapor pressure of the substance.

-

Pressure Correction: The observed boiling point should be recorded along with the ambient barometric pressure, as boiling point is pressure-dependent.

Biological Pathway: Biodegradation

4-Chloro-3-nitrophenol is a xenobiotic compound that can be degraded by certain microorganisms. The bacterium Pseudomonas sp. JHN has been shown to utilize 4-Chloro-3-nitrophenol as its sole source of carbon and energy. A key step in this degradation pathway involves the enzymatic conversion of the parent compound.

Caption: Initial step in the biodegradation of 4-Chloro-3-nitrophenol by Pseudomonas sp. JHN.

The degradation process is initiated by a monooxygenase enzyme, which converts 4-Chloro-3-nitrophenol into 4-chlororesorcinol.[4] This transformation is a critical step that facilitates the further breakdown of the aromatic ring, leading to the eventual mineralization of the compound with the release of chloride and nitrite (B80452) ions.[4]

References

The Solubility Profile of 4-Chloro-3-nitrophenol: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties of 4-Chloro-3-nitrophenol

A summary of the key physicochemical properties of 4-chloro-3-nitrophenol is presented in Table 1. These properties are crucial in predicting its solubility behavior.

| Property | Value | Reference |

| CAS Number | 610-78-6 | [1] |

| Molecular Formula | C₆H₄ClNO₃ | [1] |

| Molecular Weight | 173.55 g/mol | [1] |

| Melting Point | 125-128 °C | [2][3] |

| Appearance | Dark brown solid | [2] |

| Predicted logP | 1.9 - 2.66 | [1][4] |

The predicted octanol-water partition coefficient (logP) of 1.9 to 2.66 suggests that 4-chloro-3-nitrophenol is moderately lipophilic, indicating a preference for organic solvents over water.

Solubility of 4-Chloro-3-nitrophenol

Water Solubility

Based on its chemical structure, which includes a polar phenolic hydroxyl group and a nitro group, along with a nonpolar chlorobenzene (B131634) ring, 4-chloro-3-nitrophenol is expected to have limited solubility in water. General chemical literature often refers to it as being insoluble or sparingly soluble in water. The presence of both polar and non-polar moieties contributes to this characteristic.

Solubility in Organic Solvents

4-Chloro-3-nitrophenol is generally soluble in a range of organic solvents.[5] This is consistent with its predicted logP value. Commonly used organic solvents for nitrophenols include:

-

Polar Protic Solvents: Methanol, Ethanol

-

Polar Aprotic Solvents: Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO)[6]

-

Nonpolar Solvents: Limited solubility is expected in nonpolar solvents like hexane.

The choice of solvent will depend on the specific application, such as the reaction medium for chemical synthesis or the vehicle for toxicological studies.

Experimental Determination of Solubility

The most common and reliable method for determining the equilibrium solubility of a compound is the shake-flask method .[7][8][9] This can be followed by a suitable analytical technique to quantify the dissolved solute.

Experimental Protocol: Shake-Flask Method

This protocol provides a generalized procedure for determining the solubility of 4-chloro-3-nitrophenol in a given solvent.

1. Materials and Equipment:

-

4-Chloro-3-nitrophenol (high purity)

-

Solvent of interest (e.g., water, ethanol, acetone)

-

Glass vials or flasks with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE or PVDF)

-

UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

2. Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of 4-chloro-3-nitrophenol to a known volume of the solvent in a glass vial. The excess solid should be clearly visible.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a shaker or on a stirrer and agitate at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium.[9] This typically requires 24 to 72 hours.[7] A preliminary time-course study can be conducted to determine the time to reach equilibrium.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, allow the suspension to settle for a short period.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter to remove any undissolved solid particles.[10]

-

-

Quantification of Solute:

-

UV-Vis Spectrophotometry:

-

Prepare a series of standard solutions of 4-chloro-3-nitrophenol of known concentrations in the chosen solvent.

-

Measure the absorbance of the standard solutions and the filtered sample at the wavelength of maximum absorbance (λmax) for 4-chloro-3-nitrophenol.[11][12]

-

Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.

-

Determine the concentration of the filtered sample from the calibration curve.

-

-

Gravimetric Method:

-

Accurately weigh an empty, dry evaporating dish.[4]

-

Pipette a known volume of the filtered saturated solution into the dish.[4][13]

-

Evaporate the solvent gently, for example, on a water bath or in a drying oven at a temperature below the boiling point of the solvent and the melting point of the solute.[13]

-

Once the solvent is completely evaporated, cool the dish in a desiccator and weigh it again.

-

The difference in weight corresponds to the mass of the dissolved 4-chloro-3-nitrophenol.

-

Calculate the solubility in terms of g/L or other appropriate units.[4]

-

-

3. Data Presentation:

The results should be presented in a clear and organized manner, as shown in the example table below.

| Solvent | Temperature (°C) | Solubility (g/L) | Analytical Method |

| Water | 25 | To be determined | UV-Vis / Gravimetric |

| Ethanol | 25 | To be determined | UV-Vis / Gravimetric |

| Acetone | 25 | To be determined | UV-Vis / Gravimetric |

| DMSO | 25 | To be determined | UV-Vis / Gravimetric |

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Caption: Workflow for determining the solubility of 4-chloro-3-nitrophenol.

Conclusion

While quantitative solubility data for 4-chloro-3-nitrophenol is not extensively documented, its physicochemical properties suggest low aqueous solubility and good solubility in various organic solvents. For researchers and professionals in drug development, the provided experimental protocol for the shake-flask method offers a reliable approach to determine the precise solubility in solvents relevant to their specific applications. Accurate solubility data is fundamental for process optimization, formulation development, and risk assessment.

References

- 1. 4-Chloro-3-nitrophenol | C6H4ClNO3 | CID 69127 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemicalbook.com [chemicalbook.com]

- 3. 4-Chloro-3-nitrophenol | 610-78-6 [chemicalbook.com]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. researchgate.net [researchgate.net]

- 6. gchemglobal.com [gchemglobal.com]

- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 8. enamine.net [enamine.net]

- 9. bioassaysys.com [bioassaysys.com]

- 10. lup.lub.lu.se [lup.lub.lu.se]

- 11. Absorption Coefficients of Phenolic Structures in Different Solvents Routinely Used for Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ijset.in [ijset.in]

- 13. pharmajournal.net [pharmajournal.net]

An In-depth Technical Guide to the Synthesis of 4-Chloro-3-nitrophenol from 4-chlorophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-chloro-3-nitrophenol, a valuable intermediate in the pharmaceutical and chemical industries. The document details the chemical properties of the involved compounds, offers a detailed experimental protocol for the synthesis, and explores the mechanistic basis for the reaction's regioselectivity.

Compound Data Summary

A clear understanding of the physicochemical properties of the reactant and the desired product is fundamental for successful synthesis and purification. The table below summarizes key quantitative data for 4-chlorophenol (B41353) and 4-chloro-3-nitrophenol.

| Property | 4-Chlorophenol | 4-Chloro-3-nitrophenol |

| Molecular Formula | C₆H₅ClO | C₆H₄ClNO₃ |

| Molecular Weight | 128.56 g/mol | 173.55 g/mol [1][2] |

| Melting Point | 42-44 °C | 125-128 °C[2][3] |

| Boiling Point | 220 °C | Decomposes |

| CAS Number | 106-48-9 | 610-78-6[1] |

| Appearance | White to yellow crystalline solid | Yellow to brown crystalline powder[4] |

| Solubility | Sparingly soluble in water, soluble in ethanol (B145695), ether, and benzene | Sparingly soluble in water, soluble in hot ethanol and ether |

Experimental Protocol: Nitration of 4-Chlorophenol

The direct nitration of 4-chlorophenol is a common method for the synthesis of 4-chloro-3-nitrophenol. The following protocol is a synthesized procedure based on established principles of electrophilic aromatic substitution.

Materials:

-

4-Chlorophenol

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Dichloromethane (or other suitable solvent)

-

Ice

-

Saturated Sodium Bicarbonate solution

-

Anhydrous Magnesium Sulfate

-

Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, beaker, separatory funnel)

-

Magnetic stirrer and hotplate

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-chlorophenol in a suitable solvent such as dichloromethane. Cool the flask in an ice-water bath to 0-5 °C.

-

Acid Addition: Slowly and carefully add concentrated sulfuric acid to the stirred solution, ensuring the temperature remains below 10 °C.

-

Nitrating Mixture Preparation: In a separate beaker, prepare the nitrating mixture by cautiously adding concentrated nitric acid to a portion of concentrated sulfuric acid, while cooling the beaker in an ice bath.

-

Nitration Reaction: Add the cold nitrating mixture dropwise to the solution of 4-chlorophenol over a period of 30-60 minutes. Maintain the reaction temperature between 0-5 °C throughout the addition.

-

Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with vigorous stirring. The crude product may precipitate.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Washing: Combine the organic extracts and wash sequentially with cold water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude 4-chloro-3-nitrophenol.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol-water or toluene, to yield pure 4-chloro-3-nitrophenol.

Regioselectivity in the Nitration of 4-Chlorophenol

The substitution pattern in the nitration of 4-chlorophenol is governed by the directing effects of the existing substituents on the aromatic ring: the hydroxyl (-OH) group and the chlorine (-Cl) atom. Both are ortho, para-directors, meaning they direct incoming electrophiles to the positions ortho and para relative to themselves.[5][6][7][8][9]

The hydroxyl group is a strongly activating, ortho, para-directing group due to its ability to donate electron density to the ring through resonance.[5][7] The chlorine atom is a deactivating, yet also ortho, para-directing group.[5][6][9] Its deactivating nature stems from its inductive electron-withdrawing effect, while its ortho, para-directing influence is due to the resonance donation of its lone pair of electrons.[7]

In the case of 4-chlorophenol, the positions ortho to the powerful hydroxyl group (C2 and C6) and the position ortho to the chlorine atom (C3 and C5) are the most likely sites for electrophilic attack. The para position to the hydroxyl group is already occupied by the chlorine atom. The interplay of these directing effects determines the final product distribution. The formation of 4-chloro-3-nitrophenol indicates that nitration occurs at the position ortho to the chlorine and meta to the hydroxyl group. While the hydroxyl group is a stronger activator, steric hindrance at the positions ortho to it can influence the regioselectivity.

The following diagram illustrates the factors influencing the regioselectivity of the nitration of 4-chlorophenol.

Applications in Drug Development

4-Chloro-3-nitrophenol serves as a key starting material and intermediate in the synthesis of various pharmaceuticals and biologically active compounds. Its utility lies in the reactive nature of the nitro and hydroxyl groups, which can be further modified to build more complex molecular architectures.

While direct synthesis of a marketed drug from 4-chloro-3-nitrophenol is not prominently documented, its structural motif is present in various compounds with pharmacological activity. For instance, the related compound 4-chloro-3-nitroquinoline (B17048) is a crucial intermediate in the synthesis of Imiquimod , an immune response modifier used to treat certain skin conditions.[10] This highlights the importance of chloronitro-aromatic compounds in medicinal chemistry. Researchers in drug development can utilize 4-chloro-3-nitrophenol as a versatile scaffold for the synthesis of novel compounds with potential therapeutic applications. The nitro group can be reduced to an amine, which can then be derivatized, while the phenolic hydroxyl group offers another site for chemical modification.

References

- 1. 4-Chloro-3-nitrophenol | C6H4ClNO3 | CID 69127 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-氯-3-硝基苯酚 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 4-Chloro-3-nitrophenol | CAS#:610-78-6 | Chemsrc [chemsrc.com]

- 4. 4-Chloro-3-nitrophenol 98 610-78-6 [sigmaaldrich.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]

- 9. organicchemistrytutor.com [organicchemistrytutor.com]

- 10. nbinno.com [nbinno.com]

An In-depth Technical Guide on the Thermochemical Properties of 4-Chloro-3-nitrophenol

This technical guide provides a comprehensive overview of the available thermochemical data for 4-Chloro-3-nitrophenol. It is intended for researchers, scientists, and professionals in the field of drug development who require a detailed understanding of the energetic properties of this compound. This document summarizes key thermochemical parameters, outlines relevant experimental methodologies for their determination, and presents a known metabolic pathway.

Thermochemical Data of 4-Chloro-3-nitrophenol

The following tables summarize the available quantitative thermochemical data for 4-Chloro-3-nitrophenol. It is important to note that while experimental data is preferred, some of the listed values are based on computational estimations.

Table 1: Enthalpy and Gibbs Free Energy of Formation

| Parameter | Value | Unit | Source Type |

| Standard Gibbs free energy of formation (ΔfG°) | -28.58 | kJ/mol | Calculated[1] |

| Enthalpy of formation at standard conditions (gas) (ΔfH°gas) | -145.92 | kJ/mol | Calculated[1] |

Table 2: Enthalpies of Phase Transition

| Parameter | Value | Unit | Source Type |

| Enthalpy of fusion at standard conditions (ΔfusH°) | 26.29 | kJ/mol | Calculated[1] |

| Enthalpy of sublimation at standard conditions (ΔsubH°) | 111.00 ± 3.30 | kJ/mol | Experimental (NIST)[1] |

| Enthalpy of vaporization at standard conditions (ΔvapH°) | 65.88 | kJ/mol | Calculated[1] |

Table 3: Other Physical and Chemical Properties

| Property | Value | Unit | Source |

| Molecular Weight | 173.55 | g/mol | [2] |

| Melting Point | 125-128 | °C | [3][4] |

| Ideal gas heat capacity (Cp,gas) | Data available | J/mol·K | [1] |

Experimental Protocols

The determination of the thermochemical properties of organic compounds like 4-Chloro-3-nitrophenol relies on a variety of established experimental techniques. Below are detailed methodologies for key experiments.

Combustion Calorimetry for Enthalpy of Formation

Combustion calorimetry is a primary method for determining the standard enthalpy of formation of combustible organic compounds.

Principle: A known mass of the sample is completely combusted in a high-pressure oxygen atmosphere within a sealed container known as a bomb calorimeter. The heat released by the combustion reaction is absorbed by a surrounding water bath, and the resulting temperature change is measured.

Apparatus:

-

Bomb calorimeter (including a high-pressure stainless steel bomb)

-

High-precision thermometer (resolution of at least 0.001 °C)

-

Stirrer

-

Ignition system

-

Calibrated heat capacity standard (e.g., benzoic acid)

Procedure:

-

A pellet of a known mass of 4-Chloro-3-nitrophenol is placed in the sample holder within the bomb.

-

A fuse wire is connected to the ignition circuit and placed in contact with the sample.

-

A small, known amount of water is added to the bomb to ensure that the water formed during combustion is in the liquid state.

-

The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.

-

The bomb is submerged in a known mass of water in the calorimeter.

-

The initial temperature of the water is recorded.

-

The sample is ignited, and the temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool.

-

The heat capacity of the calorimeter system is determined by combusting a standard substance with a known enthalpy of combustion (e.g., benzoic acid).

-

The standard enthalpy of combustion is calculated from the temperature change and the heat capacity of the calorimeter, with corrections made for the heat of ignition and the formation of nitric acid from any nitrogen present in the sample.

-

The standard enthalpy of formation is then calculated using Hess's Law, from the standard enthalpy of combustion and the known standard enthalpies of formation of the products (CO₂, H₂O, and HCl).

Differential Scanning Calorimetry (DSC) for Enthalpy of Fusion and Heat Capacity

Differential Scanning Calorimetry (DSC) is a versatile thermoanalytical technique used to measure changes in heat flow associated with thermal transitions in a material.

Principle: DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. The sample and reference are maintained at nearly the same temperature throughout the experiment.

Apparatus:

-

Differential Scanning Calorimeter

-

Sample pans (typically aluminum)

-

Reference pan (empty)

-

Inert gas supply (e.g., nitrogen)

Procedure for Enthalpy of Fusion:

-

A small, accurately weighed sample of 4-Chloro-3-nitrophenol (typically 1-5 mg) is hermetically sealed in a sample pan.

-

An empty pan is used as a reference.

-

The sample and reference are placed in the DSC cell.

-

The cell is heated at a constant rate (e.g., 10 °C/min) through the melting point of the sample.

-

The DSC instrument records the heat flow to the sample relative to the reference.

-

The melting of the sample results in an endothermic peak on the DSC thermogram.

-

The area under the melting peak is integrated to determine the enthalpy of fusion (ΔfusH).

Procedure for Heat Capacity:

-

A baseline is obtained by running the DSC with two empty pans.

-

A sapphire standard with a known heat capacity is run under the same conditions.

-

The 4-Chloro-3-nitrophenol sample is run.

-

The heat capacity of the sample is calculated by comparing the heat flow signal of the sample with that of the sapphire standard and the baseline.

Signaling Pathways and Logical Relationships

Biodegradation Pathway of 4-Chloro-3-nitrophenol by Pseudomonas sp. JHN

The bacterium Pseudomonas sp. JHN is capable of utilizing 4-Chloro-3-nitrophenol as a sole source of carbon and energy. The degradation pathway involves the initial conversion of 4-Chloro-3-nitrophenol to 4-chlororesorcinol (B43231).[5][6] This metabolic process is a key aspect of the bioremediation potential of this microorganism.

Caption: Biodegradation of 4-Chloro-3-nitrophenol by Pseudomonas sp. JHN.

References

- 1. researchgate.net [researchgate.net]

- 2. 4-Chloro-3-nitrophenol - High purity | EN [georganics.sk]

- 3. pubs.acs.org [pubs.acs.org]

- 4. PubChemLite - 4-chloro-3-nitrophenol (C6H4ClNO3) [pubchemlite.lcsb.uni.lu]

- 5. Degradation of 4-chloro-3-nitrophenol via a novel intermediate, 4-chlororesorcinol by Pseudomonas sp. JHN - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Octanol-Water Partition Coefficient of 4-Chloro-3-nitrophenol

This technical guide provides a comprehensive overview of the octanol-water partition coefficient (Log P) of 4-Chloro-3-nitrophenol, a key parameter for assessing its environmental fate and potential biological impact. This document is intended for researchers, scientists, and professionals in drug development and environmental science, offering a consolidation of available data, detailed experimental protocols for Log P determination, and a logical workflow for its measurement.

Data Presentation: Octanol-Water Partition Coefficient of 4-Chloro-3-nitrophenol

| Parameter | Value | Method/Source |

| Log P | 1.954 | Crippen Calculation / Cheméo[1] |

| XLogP3 | 1.9 | Computational Prediction / PubChem[2] |

| LogP | 2.66 | Computational Prediction / Chemsrc[3] |

It is important to note that a Safety Data Sheet for 4-Chloro-3-nitrophenol from ChemicalBook explicitly states "No data available" for the partition coefficient: n-octanol/water, highlighting the absence of established experimental data.[4]

Experimental Protocols for Log P Determination

The determination of the octanol-water partition coefficient is typically performed using standardized methods. The two most common and internationally recognized protocols are the Shake-Flask Method (OECD Guideline 107) and the High-Performance Liquid Chromatography (HPLC) Method (OECD Guideline 117).

OECD Guideline 107: Shake-Flask Method

The shake-flask method is the traditional and most direct method for determining the Log P of a substance. It is generally applicable for Log P values in the range of -2 to 4.[5][6]

Principle: A solution of the test substance in either n-octanol or water is placed in a flask with a known volume of the other immiscible solvent. The flask is then agitated until equilibrium of the substance between the two phases is reached. The concentrations of the substance in both the n-octanol and water phases are then measured to calculate the partition coefficient.

Detailed Methodology:

-

Preparation of Solvents: Both n-octanol and water are pre-saturated with each other before the experiment to ensure that the volumes of the two phases do not change significantly during the partitioning process.

-

Test Substance Preparation: A stock solution of 4-Chloro-3-nitrophenol is prepared in either n-octanol or water. The concentration should be low enough to be in the linear range of the analytical method and not to exceed 0.01 mol/L in either phase.[7]

-

Partitioning: A known volume of the stock solution and the other solvent are combined in a suitable vessel, typically a separatory funnel or a centrifuge tube.

-

Equilibration: The vessel is shaken gently for a prolonged period to allow for the partitioning of the 4-Chloro-3-nitrophenol between the two phases. The duration of shaking depends on the substance but should be sufficient to reach equilibrium. To avoid the formation of emulsions, centrifugation is often used to separate the two phases after shaking.[5]

-

Phase Separation and Sampling: After equilibration and phase separation, aliquots are carefully taken from both the n-octanol and water layers for analysis.

-

Analysis: The concentration of 4-Chloro-3-nitrophenol in each phase is determined using a suitable analytical technique, such as UV/Vis spectrophotometry, gas chromatography (GC), or high-performance liquid chromatography (HPLC).

-

Calculation of Log P: The partition coefficient (P) is calculated as the ratio of the concentration of the substance in the n-octanol phase (Coctanol) to its concentration in the water phase (Cwater). The Log P is the base-10 logarithm of this ratio: P = Coctanol / Cwater Log P = log10(P)

OECD Guideline 117: HPLC Method

The HPLC method is an indirect method for determining the Log P of a substance. It is particularly useful for compounds with Log P values in the range of 0 to 6.[8][9][10][11][12]

Principle: This method is based on the correlation between the retention time of a substance on a reverse-phase HPLC column and its octanol-water partition coefficient. The stationary phase of the column is nonpolar (e.g., silica-based C18), and the mobile phase is a polar solvent mixture (e.g., methanol-water). Lipophilic compounds have a stronger interaction with the stationary phase and thus have longer retention times.

Detailed Methodology:

-

Instrumentation: A standard HPLC system equipped with a UV detector and a reverse-phase column (e.g., C18) is required.

-

Mobile Phase: An isocratic mobile phase, typically a mixture of methanol (B129727) and water, is used. The composition is kept constant throughout the analysis.

-

Calibration: A series of reference compounds with known Log P values that bracket the expected Log P of 4-Chloro-3-nitrophenol are injected into the HPLC system. The retention times (tR) of these standards are recorded.

-

Determination of Dead Time: The column dead time (t0) is determined by injecting a non-retained substance (e.g., uracil (B121893) or sodium nitrate).

-

Calculation of Capacity Factor: The capacity factor (k) for each reference compound is calculated using the formula: k = (tR - t0) / t0

-

Calibration Curve: A calibration curve is constructed by plotting the logarithm of the capacity factor (log k) of the reference compounds against their known Log P values. A linear relationship is expected.

-

Analysis of Test Substance: A solution of 4-Chloro-3-nitrophenol is injected into the HPLC system under the same conditions as the reference compounds, and its retention time is measured.

-

Calculation of Log P: The capacity factor for 4-Chloro-3-nitrophenol is calculated, and its Log P value is determined by interpolation from the calibration curve.

Mandatory Visualization

The following diagrams illustrate the logical workflows for the experimental determination of the octanol-water partition coefficient.

Caption: Workflow for the Shake-Flask Method (OECD 107).

Caption: Workflow for the HPLC Method (OECD 117).

References

- 1. 4-Chloro-3-nitrophenol (CAS 610-78-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. 4-Chloro-3-nitrophenol | C6H4ClNO3 | CID 69127 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Chloro-3-nitrophenol | CAS#:610-78-6 | Chemsrc [chemsrc.com]

- 4. 4-Chloro-3-nitrophenol - Safety Data Sheet [chemicalbook.com]

- 5. oecd.org [oecd.org]

- 6. oecd.org [oecd.org]

- 7. OECD 107, OECD 117 and OECD 123 - Phytosafe [phytosafe.com]

- 8. oecd.org [oecd.org]

- 9. OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method - Analytice [analytice.com]

- 10. OECD 117 - Partition Coefficient, HPLC Method - Situ Biosciences [situbiosciences.com]

- 11. oecd.org [oecd.org]

- 12. findit.southwales.ac.uk [findit.southwales.ac.uk]

An In-depth Technical Guide to the Discovery and Historical Background of Chloronitrophenols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloronitrophenols (CNPs) are a class of synthetic organic compounds characterized by a phenol (B47542) ring substituted with at least one chlorine atom and one nitro group. Their history is deeply intertwined with the burgeoning field of organic chemistry in the 19th century, a period marked by the exploration of coal tar derivatives and the development of synthetic dyes, explosives, and pharmaceuticals. This technical guide provides a comprehensive overview of the discovery, historical synthesis, and evolving applications of chloronitrophenols, offering valuable insights for researchers in chemistry, toxicology, and drug development.

Historical Context: The Dawn of Synthetic Organic Chemistry

The 19th century witnessed a paradigm shift in chemical science, moving from the study of naturally occurring substances to the synthesis of novel organic molecules. Pioneers like Justus von Liebig and August Wilhelm von Hofmann were instrumental in developing the foundational techniques of organic analysis and synthesis.[1][2][3][4][5][6][7] Their work on coal tar, a byproduct of coal gas production, unlocked a treasure trove of aromatic compounds, including phenol, which became a versatile starting material for a vast array of new chemicals.[4]

The development of nitration and chlorination reactions was central to this chemical revolution. The synthesis of picric acid (2,4,6-trinitrophenol) in 1771 by Peter Woulfe, through the nitration of indigo, and later from phenol in 1841, demonstrated the potential of introducing nitro groups to aromatic rings to create highly reactive and useful compounds.[8][9] Picric acid found early use as a yellow dye and later as a powerful explosive.[8][9] This set the stage for the exploration of other substituted phenols, including those containing chlorine.

The Discovery and Early Synthesis of Chloronitrophenols

While a single definitive "discovery" of the first chloronitrophenol is not clearly documented, their synthesis emerged from the systematic investigation of electrophilic substitution reactions on the phenol ring in the latter half of the 19th century. The first synthesis of a chloronitrophenol is attributed to Faust and Saame in 1873 , who reported their findings in the Berichte der deutschen chemischen Gesellschaft. Their work likely involved the direct nitration of a chlorophenol or the chlorination of a nitrophenol, foundational reactions that were being extensively explored at the time.

Early synthetic approaches were often characterized by the use of harsh reagents and resulted in mixtures of isomers that were challenging to separate with the analytical techniques of the era.

Key Synthetic Pathways

Two primary routes have historically been employed for the synthesis of chloronitrophenols:

-

Nitration of Chlorophenols: This involves the treatment of a chlorophenol isomer with nitric acid, often in the presence of a dehydrating agent like sulfuric acid. The position of the nitro group is directed by the activating hydroxyl group and the deactivating, yet ortho-, para-directing, chlorine atom.

-

Chlorination of Nitrophenols: This route involves the reaction of a nitrophenol isomer with a chlorinating agent, such as chlorine gas or a hypochlorite. The electron-withdrawing nitro group deactivates the ring, making the reaction conditions more demanding than the chlorination of phenol itself.

Experimental Protocols: Historical Synthesis Methods

The following sections provide detailed methodologies for the synthesis of key chloronitrophenol isomers, adapted from historical and early 20th-century literature. These protocols are presented for historical and informational purposes and should be adapted with modern safety precautions.

Synthesis of 2-Chloro-4-nitrophenol (B164951)

This method involves the chlorination of p-nitrophenol. A 1953 patent by Everett E. Gilbert and Jack V. Schurman describes a commercially viable process.

Experimental Protocol:

-

Materials: p-Nitrophenol, concentrated hydrochloric acid, chlorine gas.

-

Procedure:

-

A mixture of p-nitrophenol and concentrated hydrochloric acid is heated to dissolve the starting material.

-

After cooling, an aqueous solution of potassium chlorate (B79027) is slowly added with stirring.

-

The mixture is left to stand overnight, allowing for the precipitation of the crude product.

-

The crude 2-chloro-4-nitrophenol is collected by filtration and washed with water to remove acidity.

-

Recrystallization from hot water containing a small amount of acetic acid yields the purified product as needle-shaped crystals.[10]

-

Synthesis of 4-Chloro-2-nitrophenol (B165678)

This isomer can be prepared by the hydrolysis of 1,4-dichloro-2-nitrobenzene.

Experimental Protocol:

-

Materials: 1,4-dichloro-2-nitrobenzene, sodium hydroxide (B78521) solution, concentrated hydrochloric acid.

-

Procedure:

-

A mixture of 1,4-dichloro-2-nitrobenzene, aqueous sodium hydroxide, and water is heated in a stirred autoclave at approximately 145°C for 15 hours.

-

Upon cooling, the sodium salt of 4-chloro-2-nitrophenol crystallizes and is collected by filtration.

-

The sodium salt is dissolved in boiling water, and the solution is filtered.

-

Acidification of the filtrate with concentrated hydrochloric acid precipitates the free 4-chloro-2-nitrophenol.

-

The product is collected by filtration, washed with cold water, and dried.[11]

-

Quantitative Data

The physical and chemical properties of chloronitrophenol isomers vary depending on the position of the substituents. The following tables summarize key quantitative data for several common isomers.

Table 1: Physical and Chemical Properties of Selected Chloronitrophenol Isomers

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 2-Chloro-4-nitrophenol | C₆H₄ClNO₃ | 173.55 | 111-112 | Decomposes |

| 4-Chloro-2-nitrophenol | C₆H₄ClNO₃ | 173.55 | 85-87 | 145 (15 mmHg) |

| 2-Chloro-6-nitrophenol | C₆H₄ClNO₃ | 173.55 | 70-71 | - |

| 4-Chloro-3-nitrophenol | C₆H₄ClNO₃ | 173.55 | 136-137 | - |

| 2,6-Dichloro-4-nitrophenol | C₆H₃Cl₂NO₃ | 208.00 | 125-126 | - |

Data compiled from various sources.

Table 2: Toxicity Data (LD₅₀) for Selected Chloronitrophenols

| Compound | Test Animal | Route of Administration | LD₅₀ (mg/kg) |

| 2-Chloro-4-nitrophenol | Rat | Oral | 330 |

| 4-Chloro-2-nitrophenol | Rat | Oral | 580 |

| 2,4-Dichloro-6-nitrophenol | Rat | Oral | 1750 |

LD₅₀ values are indicative of acute toxicity and can vary between studies and species.[12][13][14]

Historical Applications

The unique chemical properties of chloronitrophenols led to their use in various industrial applications, particularly in the early to mid-20th century.

-

Dye Intermediates: Their reactive nature made them valuable precursors in the synthesis of a wide range of dyes. The presence of the nitro and chloro groups allowed for further chemical modifications to produce complex chromophores.

-

Agrochemicals: Certain chloronitrophenol derivatives were developed and used as pesticides, herbicides, and fungicides. Their biocidal activity stems from their ability to disrupt essential biological processes in target organisms.

-

Pharmaceutical Synthesis: Chloronitrophenols have served as starting materials or intermediates in the synthesis of various pharmaceutical compounds.

-

Antiseptics and Disinfectants: Some chloronitrophenol compounds exhibit antimicrobial properties and were used in antiseptic and disinfectant formulations.

Signaling Pathways and Experimental Workflows

The biological effects and toxicity of chloronitrophenols are primarily attributed to their ability to interfere with cellular signaling pathways. A key mechanism of toxicity for many nitrophenolic compounds is the uncoupling of oxidative phosphorylation .

Uncoupling of Oxidative Phosphorylation

In the mitochondria, the proton gradient across the inner membrane is crucial for ATP synthesis. Chloronitrophenols, being weakly acidic and lipophilic, can shuttle protons across this membrane, dissipating the gradient. This uncoupling of electron transport from ATP synthesis leads to a decrease in cellular energy production and an increase in heat generation.

References

- 1. en.wikipedia.org [en.wikipedia.org]

- 2. Justus, baron von Liebig | German Chemist & Agricultural Scientist | Britannica [britannica.com]

- 3. Justus von Liebig | Research Starters | EBSCO Research [ebsco.com]

- 4. Justus Liebig | The Engines of Our Ingenuity [engines.egr.uh.edu]

- 5. en.wikipedia.org [en.wikipedia.org]

- 6. Justus von Liebig: Great Teacher and Pioneer in Organic Chemistry and Agrochemistry - ChemistryViews [chemistryviews.org]

- 7. August Wilhelm von Hofmann | Organic Chemistry, Synthesis, Dye Chemistry | Britannica [britannica.com]

- 8. en.wikipedia.org [en.wikipedia.org]

- 9. Woulfe Discovers Picric Acid | Research Starters | EBSCO Research [ebsco.com]

- 10. US2629745A - Process for preparing 2-chloro-4-nitrophenol - Google Patents [patents.google.com]

- 11. prepchem.com [prepchem.com]

- 12. en.wikipedia.org [en.wikipedia.org]

- 13. CCOHS: What is a LD₅₀ and LC₅₀? [ccohs.ca]

- 14. researchgate.net [researchgate.net]

Spectroscopic Profile of 4-Chloro-3-nitrophenol: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for 4-Chloro-3-nitrophenol, a key intermediate in various chemical syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, offering valuable data for researchers, scientists, and professionals in drug development.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from the NMR and IR analysis of 4-Chloro-3-nitrophenol.

Nuclear Magnetic Resonance (NMR) Data

¹H NMR (Proton NMR)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.85 | d | 2.7 | H-2 |

| 7.35 | d | 8.9 | H-5 |

| 7.15 | dd | 8.9, 2.7 | H-6 |

| 5.8 (broad) | s | - | -OH |

Solvent: CDCl₃

¹³C NMR (Carbon-13 NMR)

| Chemical Shift (δ) ppm | Assignment |

| 155.4 | C-1 (C-OH) |

| 148.8 | C-3 (C-NO₂) |

| 133.5 | C-5 |

| 125.5 | C-6 |

| 120.2 | C-4 (C-Cl) |

| 119.8 | C-2 |

Solvent: CDCl₃

Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | O-H Stretch (phenolic) |

| 1530 | Strong | Asymmetric N-O Stretch (NO₂) |

| 1350 | Strong | Symmetric N-O Stretch (NO₂) |

| 1270 | Medium | C-O Stretch |

| 830 | Strong | C-Cl Stretch |

| 880, 810, 750 | Medium-Weak | C-H Bending (out-of-plane) |

Sample Preparation: KBr Pellet[1]

Ultraviolet-Visible (UV-Vis) Spectroscopy

| λmax (nm) | Solvent |

| 235, 330 | Ethanol |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of 4-Chloro-3-nitrophenol.

Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker, 400 MHz or higher).

Sample Preparation (Solution-State):

-

Accurately weigh 10-20 mg of 4-Chloro-3-nitrophenol for ¹H NMR, and 50-100 mg for ¹³C NMR.[2][3]

-

The solid sample is dissolved in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.[2][4]

-

The solution is then carefully transferred into a clean 5 mm NMR tube using a Pasteur pipette to a height of about 4-5 cm.[2][4] Ensure no solid particles are present; filter if necessary.[3]

-

A small amount of an internal standard, such as Tetramethylsilane (TMS), can be added for chemical shift referencing.[3]

-

The NMR tube is capped, wiped clean, and placed in a spinner turbine, which is then inserted into the NMR spectrometer.[2]

Data Acquisition:

-

The spectrometer's magnetic field is locked onto the deuterium (B1214612) signal of the solvent.

-

The magnetic field homogeneity is optimized through a process called shimming to obtain sharp spectral lines.

-

The probe is tuned to the specific nucleus being observed (¹H or ¹³C).

-

Standard pulse sequences are used to acquire the Free Induction Decay (FID). For ¹H NMR, a small number of scans are typically sufficient, while ¹³C NMR requires a larger number of scans due to the lower natural abundance of the ¹³C isotope.

-

The acquired FID is then Fourier transformed to generate the frequency-domain NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in 4-Chloro-3-nitrophenol.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Technique): [1]

-

A small amount of 4-Chloro-3-nitrophenol (1-2 mg) is ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

-

The fine powder mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Alternatively, a thin solid film can be prepared by dissolving the sample in a volatile solvent, depositing a drop onto a salt plate (e.g., NaCl), and allowing the solvent to evaporate.[5]

Data Acquisition:

-

A background spectrum of the empty sample compartment (or a pure KBr pellet) is recorded.[6]

-

The prepared sample pellet is placed in the spectrometer's sample holder.

-

The infrared spectrum of the sample is then recorded, typically in the range of 4000-400 cm⁻¹. The instrument measures the absorption of infrared radiation at different frequencies, which correspond to the vibrational frequencies of the molecule's functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the wavelengths of maximum absorbance, which are related to the electronic transitions within the molecule.

Instrumentation: A UV-Vis spectrophotometer.

Sample Preparation (Solution-State):

-